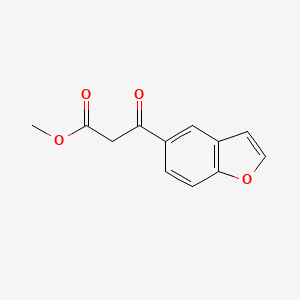

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(1-benzofuran-5-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-12(14)7-10(13)8-2-3-11-9(6-8)4-5-16-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFUNQCWHNVYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Michael Addition and Acid-Catalyzed Cyclization Approach

One of the efficient methods to prepare 3-alkoxycarbonyl benzofurans, which can be adapted for methyl 3-(benzofuran-5-yl)-3-oxopropanoate, involves a two-step sequence:

Step 1: Michael Addition

2-Bromophenol or substituted phenols undergo Michael addition with alkyl propionates (e.g., methyl propionate) in the presence of a base such as sodium hydride. This reaction forms a hemiacetal intermediate, specifically 3-alkoxycarbonyl-2-hydroxy-2,3-dihydrofuran.Step 2: Acid-Catalyzed Dehydration and Cyclization

The hemiacetal intermediate is treated with concentrated sulfuric acid, which promotes dehydration and cyclization to yield the 3-alkoxycarbonyl benzofuran core. This acid-catalyzed step is crucial for ring closure and formation of the benzofuran structure with the ketoester substituent.

This method is noted for its excellent yields and broad substrate scope, allowing for various substituted salicylaldehydes and alkyl diazo compounds to be utilized, enhancing the diversity of benzofuran derivatives accessible by this route.

Copper-Catalyzed Cyclization of Acrylate Intermediates

An alternative synthetic strategy involves:

- Formation of an acrylate intermediate by treating bromophenol derivatives with methyl formate in the presence of sodium hydride.

- Subsequent copper(I)-catalyzed cyclization of the acrylate intermediate in the presence of potassium carbonate and copper iodide in a polar aprotic solvent like dimethylformamide at elevated temperatures (~100 °C).

This method yields 3-methoxycarbonyl benzofurans in high efficiency (up to 88% yield), providing a metal-catalyzed route that can be adapted for this compound synthesis.

Rhodium(III)-Catalyzed Reaction Using Salicylaldehydes and Diazo Compounds

A more recent and sophisticated approach involves:

- Reacting salicylaldehyde derivatives with ethyl 2-diazo-3-oxopropanoate in the presence of Rh(III) catalysts in dichloroethane.

- This reaction proceeds via metal-carbene intermediates facilitating cyclization to form 3-ethoxycarbonyl benzofurans.

Silver triflimide is often used as an additive to enhance catalytic activity. This method is valuable for synthesizing benzofuran-containing natural and unnatural products with high selectivity and functional group tolerance, potentially applicable to methyl esters as well.

Base-Mediated Alkylation and Cyclization from Benzofuran Carboxylates

In a related synthetic context, methyl 3-(3-methylbenzofuran-2-yl)-3-oxopropanoate derivatives have been prepared by:

- Starting from ethyl 3-methyl-2-benzofurancarboxylate.

- Reacting with nucleophiles like acetonitrile in the presence of sodium hydride under reflux in dry benzene.

- The reaction leads to alkylation at the 3-position, followed by workup and purification to afford the ketoester derivative.

This method highlights the use of strong bases and nucleophiles to functionalize benzofuran rings at the 3-position, which can be adapted to prepare this compound analogs.

General Methodologies for β-Ketoester Derivatives of Benzofurans

A general synthetic route for methyl 3-(benzofuran-2-yl)-3-oxopropanoate and related compounds involves:

- Condensation of benzofuran derivatives with methyl acetoacetate or related β-ketoesters under basic or catalytic conditions.

- The reaction often proceeds via enolate formation followed by electrophilic substitution or cyclization.

- Purification is typically achieved by recrystallization or chromatography.

Spectroscopic data (NMR, IR, MS) confirm the formation of the ketoester functionality and benzofuran ring integrity.

Summary Table of Preparation Methods

Detailed Research Findings

- The acid-catalyzed dehydration and cyclization step in Method 1 is critical for ring closure, with concentrated sulfuric acid facilitating efficient removal of water and formation of the benzofuran ring system.

- Copper-catalyzed cyclization (Method 2) offers a transition metal-mediated pathway that tolerates various substituents and proceeds under relatively mild conditions, making it attractive for scale-up and diversification.

- Rhodium(III)-catalyzed methods (Method 3) represent advanced synthetic tools that enable direct C–H activation and cyclization, expanding the scope of accessible benzofuran ketoesters with potential applications in complex molecule synthesis.

- The base-mediated alkylation (Method 4) highlights the utility of sodium hydride as a strong base to generate reactive intermediates for subsequent nucleophilic substitution on benzofuran esters, enabling functionalization at the 3-position.

- General β-ketoester condensation methods (Method 5) remain foundational in synthesizing this compound, with spectroscopic validation confirming product identity and purity.

Analyse Chemischer Reaktionen

Reactivity in Cyclization and Annulation Reactions

The β-keto ester moiety enables participation in acid-mediated annulations and cycloadditions :

-

HClO₄-mediated annulation : Forms benzofuran-fused coumarins or dihydroisoxazoles under mild conditions .

-

Radical cyclization : Using tert-butyl nitrite (TBN) as an oxidant, the compound participates in 5-exo cyclization to form isoxazolines .

Functionalization via Cross-Coupling

The benzofuran ring undergoes site-selective functionalization :

-

Palladium-catalyzed coupling : Reacts with aryl boronic acids or iodobenzenes to introduce substituents at the 2-position of benzofuran .

Table 1: Representative Reactions and Yields

Table 2: Spectral Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ethyl 2-(benzofuran-2-yl)-3-oxopropanoate | 8.10 (s, 1H), 3.69 (s, OCH₃) | 193.2 (C=O), 166.4 (ester) |

| Methyl 3-(5-fluorobenzofuran-2-yl)-3-oxopropanoate | 7.63–7.14 (m), 2.05 (s, CH₃) | 158.6 (C-F), 153.7 (C-O) |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate is structurally related to several benzofuran derivatives that have demonstrated significant anticancer properties. Research has shown that benzofuran compounds can inhibit various cancer cell lines, including pancreatic and lung cancers.

- Case Study: GSK-3β Inhibitors

A study focused on benzofuran derivatives as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in cancer progression. Compounds derived from similar scaffolds exhibited subnanomolar potency against GSK-3β and showed antiproliferative effects in pancreatic cancer cell lines such as MiaPaCa-2 and BXPC-3 . This suggests that this compound could be explored for similar inhibitory activities.

Anti-inflammatory Properties

The benzofuran moiety has been associated with anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.

- Case Study: Inhibition of Pro-inflammatory Mediators

A recent investigation into benzofuran derivatives revealed their ability to inhibit pro-inflammatory mediators in osteoarthritis models. Compounds demonstrated significant reductions in inflammatory markers such as tumor necrosis factor (TNF) and interleukins . this compound could potentially exhibit similar effects due to its structural characteristics.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate acylating agents under controlled conditions. This process is crucial for obtaining high yields and purity necessary for biological testing.

Characterization Techniques

Characterization of synthesized compounds is performed using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.

In Vitro Studies

In vitro assays are essential for assessing the biological activity of this compound. These studies typically involve:

- Cell Viability Assays : Such as MTT or XTT assays to determine cytotoxicity against cancer cell lines.

- Apoptosis Assays : Using Annexin V staining to evaluate the mechanism of cell death induced by the compound.

In Vivo Studies

Future research should focus on in vivo studies to evaluate the pharmacokinetics, bioavailability, and therapeutic efficacy of this compound in animal models, which would provide insights into its potential clinical applications.

Data Summary Table

Wirkmechanismus

The mechanism of action of methyl 3-(benzofuran-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Its bulkiness may reduce solubility compared to simpler substituents . 4-Chlorophenyl: The electron-withdrawing chlorine atom increases the electrophilicity of the ketone, favoring nucleophilic attacks. This compound is often used in cross-coupling reactions . Benzylpyrazol-4-yl: The pyrazole ring introduces nitrogen atoms, enabling hydrogen bonding and coordination with metal catalysts, which is advantageous in heterocyclic chemistry .

Synthetic Utility: The benzofuran derivative is prioritized in medicinal chemistry for its ability to generate complex heterocycles, such as isoquinolines . The chlorophenyl analog is a staple in agrochemical and pharmaceutical intermediates due to its stability and reactivity .

Reactivity and Functional Group Analysis

- Ketone Reactivity: All compounds share a β-keto ester group, which undergoes keto-enol tautomerism. The electron-donating/withdrawing nature of the substituent affects enolate formation and subsequent reactions (e.g., alkylation, Michael additions).

- Ester Hydrolysis : The methyl ester group in all compounds can be hydrolyzed to carboxylic acids under basic conditions, enabling further functionalization.

Biologische Aktivität

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

The compound exhibits various biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

- Anticancer Activity : Research indicates that this compound may inhibit the growth of cancer cells, particularly in lung carcinoma models.

- Enzyme Interactions : The compound interacts with specific enzymes and proteins, modulating their activity and influencing cellular pathways.

- Antimicrobial Properties : Its derivatives have shown potential against bacterial and fungal infections.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : The compound may interact with enzymes such as GSK-3β, which is implicated in cancer cell proliferation, and other signaling proteins involved in apoptosis and inflammation .

- Pathways Involved : It influences multiple signaling pathways, including those related to cell survival and death, which are critical in cancer therapy.

Anticancer Activity

A study evaluating the anticancer properties of benzofuran derivatives, including this compound, demonstrated significant antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 1.48 | Apoptosis induction |

| Benzofuran derivative A | NCI-H23 | 0.49 | VEGFR-2 inhibition |

| Benzofuran derivative B | A549 | 47.02 | Cell cycle arrest |

Case Study : In vitro studies showed that this compound significantly inhibited the growth of A549 cells, with an IC50 value comparable to that of staurosporine, a known potent anticancer agent .

Enzyme Interaction Studies

Molecular docking studies revealed that the compound interacts effectively with GSK-3β, a target for cancer therapy. The binding affinity was assessed through various assays, demonstrating its potential as a GSK-3β inhibitor.

Comparative Analysis with Related Compounds

This compound can be compared with other benzofuran derivatives regarding their biological activities:

| Compound Name | Anticancer Activity (IC50 µM) | Other Activities |

|---|---|---|

| This compound | 1.48 | Antimicrobial |

| Benzofuran derivative C | 2.53 | Anti-inflammatory |

| Benzofuran derivative D | 68.9 | Antifungal |

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 3-(benzofuran-5-yl)-3-oxopropanoate?

Answer:

The compound can be synthesized via β-ketoester formation using benzofuran-5-carbonyl chloride and methyl acetoacetate under basic conditions (e.g., NaH or KCO in anhydrous THF) . Alternative routes include Claisen condensation between methyl acetate derivatives and activated benzofuran-5-carbonyl electrophiles. Optimization studies suggest yields improve with slow addition of reactants at 0–5°C, followed by room-temperature stirring for 12–24 hours . Purity is typically confirmed via HPLC (e.g., C18 column, acetonitrile/water gradient) and LC-MS (e.g., m/z ~246 [M+H]) .

Basic: How is this compound characterized spectroscopically?

Answer:

- H NMR : Expect signals for the benzofuran moiety (δ 7.5–8.1 ppm, aromatic protons), the β-ketoester group (δ 3.7–3.8 ppm for methoxy, δ 3.5–3.6 ppm for methylene adjacent to ketone), and the ketone proton (δ 3.2–3.4 ppm) .

- IR : Strong absorption at ~1740 cm (ester C=O) and ~1680 cm (ketone C=O) .

- HRMS : Exact mass calculated for CHO is 230.0579; deviations >2 ppm suggest impurities or fragmentation .

Advanced: How can crystallographic data discrepancies be resolved during structural elucidation?

Answer:

Discrepancies in X-ray diffraction data (e.g., thermal parameters, residual electron density) require iterative refinement using programs like SHELXL . Key steps:

Validate hydrogen bonding and torsion angles against similar β-ketoesters.

Apply TWIN/BASF commands for twinned crystals.

Use OLEX2 or ORTEP-3 for graphical validation of thermal ellipsoids and bond lengths .

Example: A 2.0 Å resolution dataset with R >5% may require re-measurement of weak reflections or solvent masking .

Advanced: What mechanistic insights explain competing side reactions during β-ketoester synthesis?

Answer:

Competing enolate formation or ester hydrolysis can occur under basic conditions. Mitigation strategies:

- Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis.

- Control temperature (<10°C) to suppress enolate dimerization.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to detect intermediates like methyl benzofuran-5-carboxylate . Computational modeling (DFT) of transition states can further clarify regioselectivity .

Basic: What are the critical physicochemical properties influencing experimental design?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Pre-dissolve in DMSO for biological assays .

- Stability : Susceptible to keto-enol tautomerism; store at –20°C under inert gas. Degradation products (e.g., benzofuran-5-carboxylic acid) detectable via C NMR (loss of ketone signal at ~200 ppm) .

- LogP : Predicted ~1.8 (EPI Suite), indicating moderate membrane permeability .

Advanced: How can contradictory NMR data be reconciled in structural studies?

Answer:

Contradictions (e.g., split peaks in H NMR) may arise from:

- Rotamers : Slow rotation around the C–O bond of the ester group. Use variable-temperature NMR (VT-NMR) to coalesce signals at ~60°C .

- Impurities : Compare HSQC and HMBC correlations to confirm connectivity. For example, cross-peaks between the methoxy group (δ 3.7 ppm) and the ester carbonyl (δ 170 ppm) confirm β-ketoester integrity .

- Solvent effects : Re-run spectra in CDCl vs. DMSO-d to assess hydrogen bonding .

Advanced: What strategies optimize enantioselective synthesis of related β-ketoesters?

Answer:

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity. Key parameters:

- Catalyst loading : 5–10 mol% for >90% ee.

- Solvent : Non-polar solvents (toluene) enhance stereocontrol vs. polar aprotic solvents.

- Monitoring : Chiral HPLC (e.g., Chiralpak IA, hexane/IPA 90:10) to determine enantiomeric excess .

Basic: What analytical techniques validate purity for biological testing?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 minutes (acetonitrile/water 60:40) .

- Elemental Analysis : Acceptable C, H, O deviations ≤0.3%.

- TGA/DSC : Confirm melting point (~85–90°C) and absence of solvent residues .

Advanced: How are computational methods applied to predict reactivity?

Answer:

- DFT Calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions on the benzofuran ring .

- MD Simulations : Assess solvation effects on keto-enol equilibrium using GROMACS with OPLS-AA force field .

Advanced: What protocols address instability during long-term storage?

Answer:

- Lyophilization : Freeze-dry under vacuum (0.1 mBar) with trehalose as a cryoprotectant.

- Inert Atmosphere : Store in amber vials under argon with molecular sieves (3 Å) .

- Stability-Indicating Assays : Monthly HPLC checks for degradation (e.g., new peak at 6.5 minutes indicates hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.